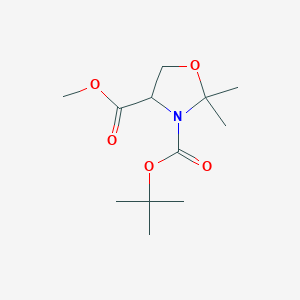

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

Overview

Description

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is a chemical compound with the molecular formula C12H21NO5. It is known for its unique structure, which includes an oxazolidine ring substituted with tert-butyl, methyl, and dimethyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diester, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl and methyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate

- 3-(tert-butyl) 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate

Uniqueness

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is unique due to its specific substitution pattern on the oxazolidine ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate (commonly referred to as TMD) is a compound with significant biological activity, particularly in the context of cancer research. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 3-(tert-butyl) 4-methyl (R)-2,2-dimethyloxazolidine-3,4-dicarboxylate

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.30 g/mol

- CAS Number : 95715-86-9

- Purity : ≥95% .

TMD has been identified as an inhibitor of Heat Shock Protein 90 (HSP90), a critical chaperone protein involved in the stabilization and maturation of various oncogenic client proteins. Inhibition of HSP90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, which can result in the down-regulation of multiple signaling pathways associated with tumor growth and survival .

Table 1: Mechanistic Insights into HSP90 Inhibition by TMD

| Mechanism | Description |

|---|---|

| HSP90 Inhibition | Disruption of ATPase activity leading to client protein degradation |

| Ubiquitin-Proteasome Pathway | Enhanced degradation of oncogenic proteins |

| Down-regulation of Signaling | Reduction in signals promoting tumor growth and survival |

Biological Activity and Case Studies

Several studies have explored the biological activity of TMD in various cancer models:

- In Vitro Studies :

- In Vivo Studies :

-

Clinical Relevance :

- Ongoing research is investigating the efficacy of TMD as part of combination therapies aimed at overcoming resistance mechanisms in cancer treatment. Preliminary results indicate that TMD may enhance the effectiveness of other chemotherapeutic agents by targeting multiple pathways involved in cancer cell survival .

Pharmacokinetics and Safety Profile

TMD's pharmacokinetic profile is still under investigation; however, initial studies suggest it possesses favorable absorption characteristics when administered orally. Toxicological assessments indicate that TMD has a low incidence of adverse effects at therapeutic doses, although further studies are necessary to fully elucidate its safety profile .

Future Directions

The potential for TMD as a therapeutic agent in oncology is promising. Future research should focus on:

- Mechanistic Studies : Further elucidation of its molecular targets and pathways.

- Combination Therapies : Evaluating its efficacy in conjunction with existing cancer treatments.

- Clinical Trials : Initiating Phase I/II trials to assess safety and efficacy in human subjects.

Properties

IUPAC Name |

3-O-tert-butyl 4-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBUXTFASGDVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408680 | |

| Record name | 3-tert-Butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157604-46-1 | |

| Record name | 3-tert-Butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.